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Introduction

3-Methoxy-2,6-dimethylaniline, with the CAS Number 95645-00-4, is an aromatic amine
derivative with significant potential as a versatile intermediate in the synthesis of
pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a methoxy group
and two methyl groups on the aniline ring, imparts unique steric and electronic properties that
are of interest in drug design and materials science.[3] A thorough spectroscopic
characterization is paramount for confirming the identity, purity, and structure of this compound
in any research and development setting. This guide provides an in-depth analysis of the
expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data for 3-Methoxy-2,6-dimethylaniline, framed within the context of established
spectroscopic principles and methodologies.

While experimental spectra for this specific molecule are not widely available in public
databases, this guide will leverage predictive models and data from analogous structures to
provide a robust analytical framework for researchers.

Molecular Structure and Key Features
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A clear understanding of the molecular structure is the foundation for interpreting spectroscopic
data. The structure of 3-Methoxy-2,6-dimethylaniline is presented below.

Molecular Formula: CeH13NO[4][5]
Molecular Weight: 151.21 g/mol [4][5]
Caption: Molecular structure of 3-Methoxy-2,6-dimethylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen
framework of an organic molecule. For 3-Methoxy-2,6-dimethylaniline, both *H and 3C NMR
will provide definitive structural information.

'H NMR Spectroscopy

Predicted *H NMR Data

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~6.8-7.0 Doublet 1H Ar-H
~6.6-6.7 Doublet 1H Ar-H
~ 3.8 (broad s) Singlet 2H -NH:z
~ 3.7 Singlet 3H -OCHs
~22 Singlet 6H 2x Ar-CHs

Interpretation and Rationale:

o Aromatic Protons (Ar-H): The two aromatic protons are expected to appear as doublets in
the range of & 6.6-7.0 ppm. Their distinct chemical shifts are due to the electronic effects of
the methoxy and amino groups.
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» Amine Protons (-NHz): The protons of the primary amine will likely appear as a broad singlet
around & 3.8 ppm. The broadness is a result of quadrupole broadening from the nitrogen
atom and potential hydrogen exchange.

o Methoxy Protons (-OCHs): A sharp singlet corresponding to the three methoxy protons is
predicted around & 3.7 ppm.

o Methyl Protons (Ar-CHs): The six protons of the two methyl groups are chemically equivalent
due to free rotation and will therefore appear as a single, sharp singlet at approximately 6 2.2

ppm.

3C NMR Spectroscopy

Predicted 3C NMR Data

Chemical Shift (0, ppm) Assignment
~155-160 Ar-C (C-OCH5)
~ 140 - 145 Ar-C (C-NH2)
~ 125 - 130 Ar-C (C-H)
~115-120 Ar-C (C-H)
~110- 115 Ar-C (C-CHs)
~55-60 -OCHs
~15-20 Ar-CHs

Interpretation and Rationale:

e Aromatic Carbons: The aromatic region of the 13C NMR spectrum will display six distinct
signals. The carbon attached to the electron-donating methoxy group (C-OCHs) will be the
most downfield, followed by the carbon attached to the amino group (C-NHz). The carbons
bearing a hydrogen atom and the carbons attached to the methyl groups will appear at
intermediate chemical shifts.
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o Methoxy Carbon (-OCHs): The carbon of the methoxy group is expected in the d 55-60 ppm
region.

o Methyl Carbons (Ar-CHs): The two equivalent methyl carbons will give rise to a single peak in
the upfield region of the spectrum, typically between & 15-20 ppm.

Experimental Protocol for NMR Data Acquisition
Caption: A generalized workflow for acquiring NMR spectra.

The choice of a deuterated solvent is critical; Chloroform-d (CDCIls) is a common choice for its
ability to dissolve a wide range of organic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule by detecting the vibrations of chemical bonds.

Predicted IR Data

Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
Medium, Sharp ] )
3450 - 3300 N-H stretch Primary Amine (-NH-2)
(doublet)
3050 - 3000 Medium C-H stretch Aromatic C-H
2980 - 2850 Medium C-H stretch Aliphatic C-H (CH5)
1620 - 1580 Strong N-H bend Primary Amine (-NHz2)
1500 - 1400 Strong C=C stretch Aromatic Ring
1260 - 1200 Strong C-O stretch Aryl-alkyl ether
1100 - 1000 Medium C-N stretch Aromatic Amine

Interpretation and Rationale:
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e N-H Stretching: A primary amine is characterized by two N-H stretching bands in the 3450-
3300 cm~1 region, corresponding to the asymmetric and symmetric vibrations.[6][7]

e C-H Stretching: The spectrum will show absorptions for both aromatic C-H stretches (above
3000 cm~1) and aliphatic C-H stretches (below 3000 cm~1).[8]

» N-H Bending: A strong absorption between 1620-1580 cm~! is indicative of the N-H bending
(scissoring) vibration of the primary amine.[6]

e Aromatic C=C Stretching: One or more strong bands in the 1500-1400 cm~! region are
characteristic of the carbon-carbon double bond stretching within the aromatic ring.

e C-O Stretching: A strong, prominent peak between 1260-1200 cm~! is expected for the C-O
stretching of the aryl-alkyl ether (methoxy group).

e C-N Stretching: The stretching vibration of the C-N bond in an aromatic amine typically
appears in the 1100-1000 cm~1* range.[7]

Experimental Protocol for FT-IR Data Acquisition
Caption: A generalized workflow for acquiring GC-MS data.

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this compound
due to its likely volatility. [9]

Conclusion

The comprehensive spectroscopic analysis of 3-Methoxy-2,6-dimethylaniline, encompassing
IH NMR, 8C NMR, IR, and MS, provides a detailed and unambiguous confirmation of its
chemical structure. The predicted data presented in this guide, based on established principles
of spectroscopy and analysis of related compounds, offers a robust framework for researchers
working with this molecule. By following the outlined experimental protocols, scientists can
confidently verify the identity and purity of 3-Methoxy-2,6-dimethylaniline, ensuring the
integrity of their research and development endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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